4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine
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Overview
Description
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is an organic compound that features a chloro-substituted phenyl ring, an ethoxy linker, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and 2-pyrrolidineethanol.
Nucleophilic Substitution: The nitro group of 4-chloro-3-nitrophenol is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 4-chloro-3-aminophenol undergoes etherification with 2-pyrrolidineethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Substitution: Formation of 4-hydroxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine or 4-alkoxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Scientific Research Applications
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2-morpholin-1-yl-ethoxy)-phenylamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-Chloro-3-(2-piperidin-1-yl-ethoxy)-phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-chloro-3-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-4-3-10(14)9-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
InChI Key |
PYAVUKVYMWKMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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